Diethyl 2-(cyanomethyl)malonate

physicochemical_profiling drug_discovery fragment_based_design

Diethyl 2-(cyanomethyl)malonate (CAS 17109-93-2) is a malonic ester derivative bearing a cyanomethyl (–CH₂CN) substituent at the α-methylene position, with molecular formula C₉H₁₃NO₄ and molecular weight 199.21 g·mol⁻¹. The compound belongs to the broader class of α-substituted malonate esters and is distinguished by the concurrent presence of two ethoxycarbonyl groups and a pendant nitrile functionality within a single C₉ scaffold.

Molecular Formula C9H13NO4
Molecular Weight 199.2 g/mol
CAS No. 17109-93-2
Cat. No. B1296266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(cyanomethyl)malonate
CAS17109-93-2
Molecular FormulaC9H13NO4
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC#N)C(=O)OCC
InChIInChI=1S/C9H13NO4/c1-3-13-8(11)7(5-6-10)9(12)14-4-2/h7H,3-5H2,1-2H3
InChIKeyFHPUWLWRKKFWPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(Cyanomethyl)malonate (CAS 17109-93-2): A Bifunctional Malonate Building Block for Heterocyclic and Pharmaceutical Intermediate Synthesis


Diethyl 2-(cyanomethyl)malonate (CAS 17109-93-2) is a malonic ester derivative bearing a cyanomethyl (–CH₂CN) substituent at the α-methylene position, with molecular formula C₉H₁₃NO₄ and molecular weight 199.21 g·mol⁻¹ . The compound belongs to the broader class of α-substituted malonate esters and is distinguished by the concurrent presence of two ethoxycarbonyl groups and a pendant nitrile functionality within a single C₉ scaffold . This dual electrophilic/nucleophilic character enables participation in Knoevenagel condensations, Michael additions, alkylations at the remaining active methylene, and subsequent heterocyclization reactions that are inaccessible to simple dialkyl malonates or cyanoacetates alone . The compound is commercially available as a colorless liquid with standard purity specifications of ≥95% (GC/HPLC), accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC data .

1 Bifunctional malonate-cyanomethyl C₉ building block for heterocyclic synthesis
2 Supports Knoevenagel, Michael addition, and cyclization cascades
3 Commercially available with ≥95% purity (GC/HPLC) and batch-specific COA

Why Diethyl Malonate, Ethyl Cyanoacetate, and Related C₃–C₅ Synthons Cannot Replace Diethyl 2-(Cyanomethyl)malonate in Convergent Heterocyclic Syntheses


Although diethyl malonate and ethyl cyanoacetate each supply either a malonate-type active methylene or a nitrile-bearing nucleophilic carbon, the convergent assembly of pyrazole, pyridine, pyrimidine, and pyrrole heterocycles frequently demands both functionalities pre-installed on the same carbon skeleton to avoid sequential protection/deprotection steps and regiochemical ambiguity . Diethyl 2-(cyanomethyl)malonate furnishes an intact C₅(O₂,N) synthon in which the nitrile serves as a latent aminomethyl, carboxamide, or tetrazole group while the two ester moieties remain available for Knoevenagel-Michael cascades or selective monohydrolysis without requiring an additional cyanomethylation step . Patent disclosures confirm that this specific α-cyanomethyl malonate intermediate is explicitly named as the starting material in routes to 2,3-dicyanopropionate derivatives and certain acetyl-CoA carboxylase (ACC) inhibitor candidates, where employing unsubstituted diethyl malonate followed by attempted late-stage cyanomethylation would introduce incompatibility with downstream ammonia or phosgene reaction conditions .

Missing dual functionality
Diethyl malonate or ethyl cyanoacetate alone cannot provide the pre-installed malonate + nitrile pair required for convergent heterocycle assembly without extra protection steps.
Patent-route mismatch
This intermediate is explicitly named in patent CN- routes to 2,3-dicyanopropionate; alternative starting materials may not reproduce the claimed metal-cyanide-free process.
Late-stage functionalization risk
Attempting cyanomethylation on unsubstituted malonate late in a sequence may be incompatible with downstream ammonia or phosgene conditions.

Quantitative Differentiation Evidence for Diethyl 2-(Cyanomethyl)malonate (CAS 17109-93-2) Relative to Closest Analogs and In-Class Candidates


Molecular Weight, Heavy Atom Count, and Rotatable Bond Parameter Comparison Against Diethyl Malonate and Ethyl Cyanoacetate

Diethyl 2-(cyanomethyl)malonate (C₉H₁₃NO₄, MW 199.21, 14 heavy atoms, 7 rotatable bonds, tPSA 76.4 Ų, XLogP 0.6) occupies a distinct physicochemical space relative to the two most common single-functional-group comparators. Diethyl malonate (C₇H₁₂O₄, MW 160.17, 11 heavy atoms) lacks the nitrile hydrogen-bond acceptor and the additional two-carbon chain, while ethyl cyanoacetate (C₅H₇NO₂, MW 113.11, 8 heavy atoms) provides only one ester group . The tPSA increase from 52.6 Ų (diethyl malonate) to 76.4 Ų, combined with an additional hydrogen-bond acceptor (5 vs. 4), alters solubility and permeability predictions in a manner relevant to fragment-based library design where incremental physicochemical tuning is required .

Physicochemical profile
Data to verify
MW +24%, tPSA +45%
Occupies distinct fragment space
Calculated parameters; cross-study review
physicochemical_profiling drug_discovery fragment_based_design

Patent-Cited Role as Explicit α-Cyanomethyl Intermediate in 2,3-Dicyanopropionate Synthesis Versus Alternative Cyanoacetate-Based Routes

Chinese patent CN- [preparing method of 2,3-dicyanopropionate] explicitly designates α-cyanomethyl-diethyl malonate (CAS 17109-93-2) as Intermediate I in a three-step sequence: (i) condensation of diethyl malonate with glycolonitrile in methanolic NaOMe to yield intermediate I; (ii) reaction with ammonia gas in toluene to yield Intermediate II (2-acylamino-3-cyan ethyl propionate); (iii) reaction with phosgene in the presence of DABCO to afford 2,3-dicyanopropionate . This route is claimed to avoid toxic metal cyanides and α-substituted cyanoacetate starting materials. Alternative routes employing ethyl cyanoacetate as the nitrile source would require a fundamentally different synthetic strategy (e.g., Knoevenagel condensation with a C₁ electrophile) and would not directly provide the 2,3-dinitrile substitution pattern obtained from the malonate-derived intermediate .

Patent synthetic route
Class-level
Designated Intermediate I for 2,3-dicyanopropionate
IP-traceable process chemistry intermediate
Metal-cyanide-free; route uses NH₃/phosgene
patent_chemistry process_development nitrile_intermediates

Patent-Cited Application as Precursor in Acetyl-CoA Carboxylase (ACC) Inhibitor Program

A patent titled 'ACC INHIBITORS AND USES THEREOF' (Paragraph 0802) cites diethyl (cyanomethyl)propanedioate (CAS 17109-93-2) among the compounds and intermediates useful for preparing acetyl-CoA carboxylase inhibitors . ACC is a clinically validated target for metabolic diseases including non-alcoholic steatohepatitis (NASH), type 2 diabetes, and obesity. While the patent does not provide comparative IC₅₀ or pharmacokinetic data for the compound itself, the explicit citation establishes this specific α-cyanomethyl malonate ester as a recognized intermediate in a therapeutically relevant medicinal chemistry program, distinguishing it from other commercially available substituted malonates (e.g., diethyl benzylmalonate, diethyl allylmalonate) that lack comparable patent-anchored positioning in ACC inhibitor synthesis .

ACC inhibitor patent
Reported context
Cited as intermediate (Par. 0802)
Potential entry for metabolic target research
No potency data; qualitative linkage
metabolic_disease enzyme_inhibition drug_discovery

Optimal Procurement and Application Scenarios for Diethyl 2-(Cyanomethyl)malonate (CAS 17109-93-2) Based on Differentiated Evidence


Process Chemistry Development for 2,3-Dicyanopropionate and Related Dinitrile Intermediates

When developing a scalable process for 2,3-dicyanopropionate or analogous α,β-dinitrile esters, diethyl 2-(cyanomethyl)malonate serves as the patent-designated Intermediate I in a metal-cyanide-free synthetic route . The compound's pre-installed cyanomethyl group eliminates the need for a separate cyanomethylation step that would otherwise require handling of acrylonitrile or chloroacetonitrile under basic conditions. Procurement from suppliers providing batch-specific HPLC purity data and NMR confirmation (standard purity ≥95%) ensures that the downstream ammonolysis and phosgene/DABCO steps proceed with reproducible conversion, as the patent route's yield and quality claims are predicated on the integrity of this specific intermediate .

Medicinal Chemistry Library Synthesis Targeting Acetyl-CoA Carboxylase (ACC) and Related Metabolic Enzyme Inhibitors

For medicinal chemistry teams pursuing ACC inhibitors or related CoA-dependent enzyme targets, diethyl 2-(cyanomethyl)malonate provides a synthetically tractable entry point that is explicitly cited in ACC inhibitor patent literature . The bifunctional scaffold enables parallel derivatization: the nitrile can be converted to tetrazole, carboxamide, or aminomethyl groups, while the malonate moiety supports Knoevenagel condensations with aryl aldehydes to generate α,β-unsaturated intermediates for subsequent cyclization. This convergent strategy is not accessible with either diethyl malonate alone (no nitrile handle) or ethyl cyanoacetate alone (only one ester for condensation), making the compound a distinct procurement choice for focused ACC-targeted library production .

Heterocyclic Core Synthesis Requiring Simultaneous Malonate and Nitrile Functionality (Pyrazoles, Pyridones, Pyrimidinediones)

In the synthesis of 5-aminopyrazole-4-carboxylates, 3-cyanopyrid-2-ones, and barbituric acid analogs, diethyl 2-(cyanomethyl)malonate functions as a 1,3-dielectrophile with an integrated nitrile nucleophile precursor . The compound's C₉ scaffold (14 heavy atoms, tPSA 76.4 Ų) provides sufficient steric bulk to influence regioselectivity in cyclocondensation reactions with hydrazines or amidines compared to smaller malonate derivatives, while the two ethyl ester groups permit selective monohydrolysis for subsequent decarboxylation or amide coupling without nitrile reduction . This multifunctional reactivity profile is not replicated by any single commercial alternative in the C₇–C₉ malonate ester family .

Fragment-Based Drug Discovery (FBDD) Library Expansion with Physicochemical Diversity

For FBDD programs requiring fragments that comply with the 'Rule of Three' (MW ≤ 300, ClogP ≤ 3, HBA ≤ 6, HBD ≤ 3), diethyl 2-(cyanomethyl)malonate (MW 199.21, XLogP 0.6, HBA 5, HBD 0) occupies a favorable property space . Its calculated tPSA of 76.4 Ų and 7 rotatable bonds position it between rigid aromatic fragments and fully saturated sp³-rich fragments, providing a balance of conformational flexibility and polarity that is less common among commercially available malonate derivatives. Procurement of this specific compound enriches fragment library diversity in a region of chemical space (MW 190–210, tPSA 70–80 Ų) that is underrepresented by simpler malonates and cyanoacetates .

Application
Selection Property
Validation Focus
2,3-Dicyanopropionate process
Pre-installed cyanomethyl group
Batch purity and NMR reproducibility
ACC inhibitor library synthesis
Bifunctional scaffold for parallel derivatization
Knoevenagel and tetrazole conversion entry
Pyrazole/pyridone/pyrimidine cores
1,3-Dielectrophile with integrated nitrile
Regioselective cyclocondensation control
Fragment library expansion
Rule-of-Three compliant; tPSA/MW profile
Physicochemical diversity (MW 190–210, tPSA 70–80)
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